molecular formula C13H19N B13340520 (1S,2R)-2-benzylcyclohexan-1-amine

(1S,2R)-2-benzylcyclohexan-1-amine

Cat. No.: B13340520
M. Wt: 189.30 g/mol
InChI Key: YOPIHDSNQOMRGC-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-2-benzylcyclohexan-1-amine is a chiral amine compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-benzylcyclohexan-1-amine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method includes the reaction of an epoxy cyclohexane solution with a tetrahydrofuran solution of phenylmagnesium bromide and cuprous chloride or cuprous bromide. This reaction is carried out for 1-3 hours, followed by quenching with a saturated ammonium chloride or ammonium sulfate solution .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and distillation to obtain the compound with high enantiomeric excess and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-benzylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylcyclohexanone, while reduction can produce different amine derivatives.

Scientific Research Applications

(1S,2R)-2-benzylcyclohexan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-2-benzylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-2-phenylcyclohexanol
  • (1S,2R)-2-bromocyclopentanol
  • (1S,2R)-2-[(2,5-difluorophenyl)carbamoyl]cyclopropanecarboxylic acid

Uniqueness

(1S,2R)-2-benzylcyclohexan-1-amine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

(1S,2R)-2-benzylcyclohexan-1-amine

InChI

InChI=1S/C13H19N/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2/t12-,13+/m1/s1

InChI Key

YOPIHDSNQOMRGC-OLZOCXBDSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)CC2=CC=CC=C2)N

Canonical SMILES

C1CCC(C(C1)CC2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.